molecular formula C15H21N3O B11731973 3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol

Cat. No.: B11731973
M. Wt: 259.35 g/mol
InChI Key: VEFCYVCGYJBFDV-UHFFFAOYSA-N
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Description

3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is an organic compound that features a phenol group, a pyrazole ring, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the amino-methyl linkage .

Scientific Research Applications

3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer processes, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to modulation of biological activities and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
  • 2-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol
  • 3-[({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol

Uniqueness

3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyrazole ring and the phenol group can significantly influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

3-[[[1-(2-methylpropyl)pyrazol-3-yl]methylamino]methyl]phenol

InChI

InChI=1S/C15H21N3O/c1-12(2)11-18-7-6-14(17-18)10-16-9-13-4-3-5-15(19)8-13/h3-8,12,16,19H,9-11H2,1-2H3

InChI Key

VEFCYVCGYJBFDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)CNCC2=CC(=CC=C2)O

Origin of Product

United States

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